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Compound of Interest

Compound Name: Breyniaionoside A

Cat. No.: B15594188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Breyniaionoside A is a naturally occurring megastigmane glucoside, a class of C13-

norisoprenoids, first isolated from the leaves of Breynia officinalis Hemsl. Its structure has been

elucidated through detailed spectroscopic analysis and subsequent studies have confirmed its

absolute stereochemistry. This technical guide provides a comprehensive overview of the

known physical and chemical properties of Breyniaionoside A, including detailed experimental

protocols where available, to support further research and development efforts.

Physicochemical Properties
The following tables summarize the key physical and chemical properties of Breyniaionoside
A.
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Property Value Source

Molecular Formula C₁₉H₃₂O₉ PubChem CID: 11475194[1]

Molecular Weight 404.5 g/mol PubChem CID: 11475194[1]

Appearance Amorphous Powder Morikawa et al., 2004

Optical Rotation [α]D²⁴ -68.4° (c 1.0, MeOH) Morikawa et al., 2004

Melting Point Not reported

Solubility Soluble in methanol Morikawa et al., 2004

Spectroscopic Data
The structural elucidation of Breyniaionoside A was primarily achieved through one- and two-

dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table details the ¹H and ¹³C NMR spectral data for Breyniaionoside A, as

reported by Morikawa et al. (2004), recorded in deuterated methanol (CD₃OD).
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Position ¹³C (δc) ¹H (δH, mult., J in Hz)

Aglycone

1 42.1 (t) 1.28 (1H, m), 1.83 (1H, m)

2 49.9 (d) 1.59 (1H, m)

3 78.9 (s)

4 136.1 (d) 5.86 (1H, d, J=15.9)

5 131.2 (d) 5.79 (1H, dd, J=15.9, 6.6)

6 72.9 (d) 4.15 (1H, m)

7 201.2 (s)

8 51.2 (d) 2.30 (1H, q, J=7.1)

9 16.1 (q) 1.05 (3H, d, J=7.1)

10 24.1 (q) 0.98 (3H, s)

11 24.3 (q) 1.01 (3H, s)

12 20.0 (q) 1.22 (3H, d, J=6.4)

13 69.8 (t)
3.65 (1H, dd, J=11.7, 5.4),

3.88 (1H, dd, J=11.7, 2.4)

Glucosyl Moiety

1' 104.2 (d) 4.35 (1H, d, J=7.8)

2' 75.1 (d) 3.20 (1H, dd, J=9.0, 7.8)

3' 78.0 (d) 3.38 (1H, t, J=9.0)

4' 71.6 (d) 3.28 (1H, t, J=9.0)

5' 77.9 (d) 3.26 (1H, m)

6' 62.8 (t)
3.68 (1H, dd, J=11.9, 5.6),

3.87 (1H, dd, J=11.9, 2.2)
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Experimental Protocols
Isolation of Breyniaionoside A
The following is a generalized protocol based on the methodology described by Morikawa et al.

(2004) for the isolation of Breyniaionoside A from the leaves of Breynia officinalis.

Caption: General workflow for the isolation of Breyniaionoside A.

Detailed Steps:

Extraction: The dried and powdered leaves of Breynia officinalis are extracted with methanol

(MeOH) at room temperature.

Concentration and Partitioning: The methanolic extract is concentrated under reduced

pressure. The resulting residue is suspended in water (H₂O) and successively partitioned

with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Initial Chromatographic Separation: The n-BuOH-soluble fraction, containing the glycosides,

is subjected to column chromatography on a Diaion HP-20 column. Elution is performed with

a stepwise gradient of H₂O and MeOH.

Further Purification: Fractions containing Breyniaionoside A are further purified by repeated

column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

Final Isolation: The final purification is achieved by preparative High-Performance Liquid

Chromatography (HPLC) to yield pure Breyniaionoside A.

Structure Elucidation Methodology
The chemical structure of Breyniaionoside A was determined through a combination of

spectroscopic techniques.
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Spectroscopic Analysis

Data Interpretation
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Caption: Logical workflow for the structure elucidation of Breyniaionoside A.

Spectroscopic Methods:

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used

to determine the molecular weight and elemental composition of the compound.

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provided information about the types and

numbers of protons and carbons present in the molecule.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Used to establish proton-proton correlations, identifying

adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Used to determine one-bond

proton-carbon correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond)

proton-carbon correlations, which was crucial for connecting the aglycone and the glucosyl

moiety.

Biological Activity
To date, there is limited specific information available in the public domain regarding the

biological activity and potential signaling pathways of Breyniaionoside A. The genus Breynia

is known to produce a variety of compounds with diverse pharmacological activities; however,

further research is required to elucidate the specific biological functions of Breyniaionoside A.

Conclusion
This technical guide provides a consolidated overview of the currently available

physicochemical data for Breyniaionoside A. The detailed spectroscopic and isolation

information serves as a valuable resource for researchers interested in this natural product.

The lack of extensive biological activity data highlights a significant opportunity for future

investigations into the pharmacological potential of Breyniaionoside A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Breyniaionoside A | C19H32O9 | CID 11475194 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Breyniaionoside A: A Technical Deep Dive into its
Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594188#breyniaionoside-a-physical-and-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15594188?utm_src=pdf-body
https://www.benchchem.com/product/b15594188?utm_src=pdf-body
https://www.benchchem.com/product/b15594188?utm_src=pdf-body
https://www.benchchem.com/product/b15594188?utm_src=pdf-body
https://www.benchchem.com/product/b15594188?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/11475194
https://www.benchchem.com/product/b15594188#breyniaionoside-a-physical-and-chemical-properties
https://www.benchchem.com/product/b15594188#breyniaionoside-a-physical-and-chemical-properties
https://www.benchchem.com/product/b15594188#breyniaionoside-a-physical-and-chemical-properties
https://www.benchchem.com/product/b15594188#breyniaionoside-a-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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